3-(3-((Di-tert-butylphosphino)oxy)phenyl)-1-methyl-1H-imidazol-3-ium iodide
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Overview
Description
3-(3-((Di-tert-butylphosphino)oxy)phenyl)-1-methyl-1H-imidazol-3-ium iodide is a compound that belongs to the class of tertiary phosphines. Tertiary phosphines are widely used in various fields of chemistry due to their unique properties and reactivity. This compound, in particular, is known for its applications in catalysis and organic synthesis.
Preparation Methods
The synthesis of 3-(3-((Di-tert-butylphosphino)oxy)phenyl)-1-methyl-1H-imidazol-3-ium iodide typically involves the reaction of di-tert-butylphosphine with a suitable halogenated precursor. One common method involves the use of Grignard reagents, where the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used synthetic route . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Chemical Reactions Analysis
3-(3-((Di-tert-butylphosphino)oxy)phenyl)-1-methyl-1H-imidazol-3-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-((Di-tert-butylphosphino)oxy)phenyl)-1-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-((Di-tert-butylphosphino)oxy)phenyl)-1-methyl-1H-imidazol-3-ium iodide involves its role as a ligand in catalysis. The compound coordinates with transition metals, forming complexes that facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the metal used in the catalysis .
Comparison with Similar Compounds
Similar compounds to 3-(3-((Di-tert-butylphosphino)oxy)phenyl)-1-methyl-1H-imidazol-3-ium iodide include other tertiary phosphines such as:
Di-tert-butylphosphine oxide: Used in similar catalytic applications.
1,2,3,4,5-Pentaphenyl-1-(di-tert-butylphosphino)ferrocene: Another phosphine ligand used in cross-coupling reactions.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in catalytic processes.
Properties
Molecular Formula |
C18H28IN2OP |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
ditert-butyl-[3-(3-methylimidazol-3-ium-1-yl)phenoxy]phosphane;iodide |
InChI |
InChI=1S/C18H28N2OP.HI/c1-17(2,3)22(18(4,5)6)21-16-10-8-9-15(13-16)20-12-11-19(7)14-20;/h8-14H,1-7H3;1H/q+1;/p-1 |
InChI Key |
KWTMRLADFOVFOU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)OC1=CC=CC(=C1)N2C=C[N+](=C2)C.[I-] |
Origin of Product |
United States |
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